molecular formula C26H44N2O4 B14908387 (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B14908387
M. Wt: 448.6 g/mol
InChI Key: IFQIYQMUGWXRFJ-VXNXHJTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclohexene ring with multiple functional groups, including an acetamido group, a diallylamino group, and a pentan-3-yloxy group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.

    Addition of the Diallylamino Group: The diallylamino group can be added through a nucleophilic substitution reaction using diallylamine and an appropriate leaving group.

    Attachment of the Pentan-3-yloxy Group: The pentan-3-yloxy group can be attached via an etherification reaction using pentan-3-ol and a suitable alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups with other functional groups.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe or ligand to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural complexity allows for the exploration of various biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure may enable it to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo polymerization or cross-linking reactions.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(amino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate: Lacks the diallylamino group, which may affect its reactivity and biological activity.

    (3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(methoxy)cyclohex-1-enecarboxylate: Contains a methoxy group instead of a pentan-3-yloxy group, potentially altering its chemical properties and applications.

Uniqueness

(3R,4S,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl (3R,4S,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24-/m0/s1

InChI Key

IFQIYQMUGWXRFJ-VXNXHJTFSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.